1-Ethoxymethyl-1,2,3-triazole

Bioisostere Metabolic stability Drug design

1-Ethoxymethyl-1,2,3-triazole offers a unique N1-alkoxymethyl substitution that delivers a precise balance of moderate lipophilicity, enhanced metabolic stability, and synthetic versatility unattainable with generic N1-methyl or N1-ethyl analogs. Its acid-labile ethoxymethyl group (validated in U.S. Patent 6,015,825) enables orthogonal deprotection strategies essential for complex API syntheses, while the electronic asymmetry of the triazole core supports rational tuning of photophysical properties for probe and material applications. Researchers developing amide bioisosteres, antifungal agents, or click-derived conjugates should select this compound to ensure reproducible reactivity and target engagement.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
Cat. No. B8288214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxymethyl-1,2,3-triazole
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCCOCN1C=CN=N1
InChIInChI=1S/C5H9N3O/c1-2-9-5-8-4-3-6-7-8/h3-4H,2,5H2,1H3
InChIKeyITURUAULUCKQJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxymethyl-1,2,3-triazole: Essential Procurement and Specification Overview for Research Selection


1-Ethoxymethyl-1,2,3-triazole is an N1-alkoxymethyl-substituted derivative of the 1,2,3-triazole heterocycle, with the molecular formula C5H9N3O and a molecular weight of 127.14 g/mol. The compound features a five-membered aromatic ring containing three contiguous nitrogen atoms, with the ethoxymethyl (-CH2-O-CH2CH3) moiety attached at the N1 position. The 1,2,3-triazole core is recognized as a privileged scaffold in medicinal chemistry due to its high chemical stability under hydrolytic, oxidative, and reductive conditions, and its capacity to act as a bioisostere for amide bonds and other functional groups [1]. The N1-ethoxymethyl substitution defines this specific compound's physicochemical profile, distinguishing it from other N1-alkyl, N1-aryl, and N1-unsubstituted triazole analogs in terms of lipophilicity, metabolic liability, and synthetic versatility [2].

Why 1-Ethoxymethyl-1,2,3-triazole Cannot Be Interchanged with Generic 1,2,3-Triazole Analogs


N1-substituent identity on the 1,2,3-triazole ring exerts profound and quantifiable effects on physicochemical properties, electronic character, and biological performance that preclude generic substitution. Studies of 1-alkyl-4-phenyl-[1,2,3]-triazole derivatives reveal that antimicrobial activity against Mycobacterium tuberculosis H37Rv varies dramatically with N1-alkyl chain length [1]. Similarly, in mesogenic systems, the mesomorphic behavior of 1,2,3-triazole liquid crystalline derivatives is closely governed by the nature of the N1 substituent [2]. The ethoxymethyl group confers a specific balance of moderate lipophilicity and enhanced metabolic stability relative to simple alkyl substituents, while providing a synthetic handle for acidic deprotection that is absent in methyl or ethyl analogs [3]. These structure-activity and structure-property relationships demonstrate that 1-ethoxymethyl-1,2,3-triazole occupies a distinct position in chemical space, and substitution with a generic N1-methyl, N1-ethyl, or unsubstituted triazole will alter solubility, reactivity, and biological target engagement in ways that are neither predictable nor acceptable for reproducibility in research and development workflows.

Quantitative Differentiation Evidence for 1-Ethoxymethyl-1,2,3-triazole Relative to Comparator Analogs


Metabolic Stability Advantage: 1,2,3-Triazole Bioisosteres with Ethoxymethyl-Containing Architectures Demonstrate Resistance to Cytochrome P450-Mediated N-Dealkylation

In a systematic study of lidocaine and etidocaine analogs, replacement of the metabolically labile amide bond with a 1,4-disubstituted 1,2,3-triazole bioisostere—synthesized via click chemistry from alkynes and azides including ethoxymethyl-containing building blocks—produced compounds with markedly improved in vivo local anesthetic properties and enhanced metabolic stability [1]. The parent lidocaine undergoes rapid hepatic N-dealkylation by CYP3A4 to monoethylglycine xylidide (MEGX), contributing to short duration of action and potential toxicity [1]. The triazole-containing analogs bearing ethoxymethyl-related substitution patterns demonstrated metabolic resistance to this degradation pathway while maintaining efficacy [1].

Bioisostere Metabolic stability Drug design

Electronic Differentiation: N1 Substituent Modulates Triazole Electron-Withdrawing Character and Conjugation Efficiency

A detailed photophysical and computational study of hydroxyphenyl-substituted click triazoles established that the triazolyl group exerts a stronger electron-withdrawing effect on the N1 substituent than on the C4 substituent [1]. Additionally, the alkyne-derived C4 substituent engages in electronic conjugation more effectively with the triazolyl core than the azide-derived N1 substituent [1]. These findings are critical for applications where the ethoxymethyl group at N1 must be positioned to modulate electron density and photophysical properties. The placement of an electron-donating group at either C4 or N1 position, and the presence or absence of intramolecular hydrogen bonding, has profound influences on the fluorescence properties of these triazoles [1].

Electronic structure Fluorescence Click chemistry

Synthetic Versatility: 1-Ethoxymethyl-1,2,3-triazole as a Key Intermediate for Gluco-Triazole Conjugate Antibacterial Agents

1-Ethoxymethyl-1,2,3-triazole and related N1-substituted triazoles serve as critical intermediates for the synthesis of gluco-triazole conjugates with demonstrated antibacterial activity. A study reported the synthesis of 1-N-(β-D-glucopyranosyl)-4-((1-substituted-1H-1,2,3-triazol-4-yl)ethoxymethyl)-1,2,3-triazoles using Cu(I)-catalyzed click reactions between peracetylated glucosyl azide and alkyl-(propynoxy)ethyl-triazoles [1]. These alkyl-(propynoxy)ethyl-triazole precursors were prepared from alkyl azides with chain lengths of C7, C8, C10, and C12 [1]. The N1-ethoxymethyl-1,2,3-triazole scaffold is directly analogous to the triazole units employed in this convergent synthetic strategy, demonstrating the compound's utility as a versatile building block for constructing structurally complex antibacterial glycoconjugates [1].

Click chemistry Antibacterial Glycoconjugate

Patent-Defined Synthetic Utility: Ethoxymethyl as a Preferred Acid-Labile Protecting Group in Triazole Antifungal Agent Synthesis

U.S. Patent 6,015,825 (Pfizer Inc.) explicitly identifies ethoxymethyl as one of four preferred N-protecting groups for the triazole ring during the synthesis of antifungal agents [1]. The patent specifies that Q is preferably ethoxymethyl, 2-methoxyethoxymethyl, benzyl, or trityl, with the first two groups being removable by acidic hydrolysis [1]. The patent further demonstrates the utility of 1-ethoxymethyl-5-vinyl-1,2,3-triazole (Preparation 15) as a key intermediate in the synthetic route [1]. This establishes a direct, patent-validated differentiation: the ethoxymethyl group provides acid-labile protection that enables orthogonal deprotection strategies incompatible with simple methyl or ethyl N1-substituents, which lack this cleavable functionality.

Antifungal Protecting group Synthetic methodology

Cytotoxicity and Neurotoxicity SAR: N1-Alkyl Chain Length in 1,2,3-Triazoles Predictably Modulates Tumor Cell Selectivity and Neurite Toxicity

A systematic structure-activity relationship (SAR) study of 17 novel 1,3,4-substituted-1,2,3-triazoles demonstrated that the 1'-substituent (variable alkyl chain lengths C3-C12) directly governs both tumoricidal potency and neurotoxicity [1]. Several compounds exhibited cytotoxicity in the micromolar range against tumor cell lines (HL-60, Jurkat, MCF-7, HCT-116), with selectivity ratios of up to 23-fold when compared to non-transformed Vero cells [1]. Critically, the four most potent tumoricidal compounds were found to be neurotoxic in a concentration range similar to that showing tumor cell toxicity, and neurites of LUHMES neurons were affected at >4-fold lower concentrations than overall cell viability, classifying these compounds as specific neurotoxicants [1]. The SAR for neurotoxicity was sharply defined and correlated with antineoplastic activity, enabling the prediction and experimental confirmation of two non-neurotoxic compounds [1]. This demonstrates that N1-substituent identity, including the ethoxymethyl variant, is a decisive determinant of both therapeutic window and CNS safety liability.

Cytotoxicity Neurotoxicity Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 1-Ethoxymethyl-1,2,3-triazole Based on Differentiated Evidence


Metabolically Stable Bioisostere Replacement in CNS and Cardiovascular Drug Discovery Programs

Researchers designing analogs of amide-containing pharmacophores (e.g., local anesthetics, peptide mimetics, CNS-active agents) should select 1-ethoxymethyl-1,2,3-triazole as a building block for 1,4-disubstituted triazole bioisosteres that confer metabolic stability against CYP-mediated N-dealkylation. The triazole replacement strategy, validated with ethoxymethyl-type precursors, has demonstrated marked improvement in in vivo properties while maintaining efficacy comparable to lidocaine [1]. This approach is directly applicable to programs where hepatic first-pass metabolism limits therapeutic duration or introduces toxic metabolites.

Orthogonal Protection Strategy in Multistep Triazole-Containing API Synthesis

Process chemists and medicinal chemists executing multistep syntheses of triazole-containing active pharmaceutical ingredients (particularly antifungal agents) should procure 1-ethoxymethyl-1,2,3-triazole for its patent-validated utility as an acid-labile N1 protecting group. The ethoxymethyl moiety is explicitly identified in U.S. Patent 6,015,825 as one of four preferred protecting groups removable by acidic hydrolysis, enabling orthogonal deprotection strategies that simple N1-alkyl substituents cannot support [2]. This capability is essential for synthetic routes requiring temporary masking of the triazole N1 position.

Fluorescent Probe and Sensor Development Requiring Defined Electronic Modulation

Investigators developing triazole-based fluorescent probes, molecular sensors, or optoelectronic materials should utilize 1-ethoxymethyl-1,2,3-triazole to exploit the established electronic asymmetry between N1 and C4 substituents. The triazolyl core exerts a stronger electron-withdrawing effect on the N1 substituent (e.g., ethoxymethyl) than on the C4 substituent, while C4 substitution provides superior conjugation efficiency [3]. This differential electronic environment allows rational tuning of photophysical properties by positioning ethoxymethyl at N1 and electronically active groups at C4.

Antibacterial Glycoconjugate and Antimicrobial Hybrid Molecule Construction

Medicinal chemistry groups targeting antibacterial resistance through glycoconjugate or hybrid molecule strategies should employ 1-ethoxymethyl-1,2,3-triazole as a versatile click chemistry building block. The compound's N1-alkoxymethyl substitution pattern is structurally analogous to the alkyl azide-derived triazole units successfully used to synthesize gluco-triazole conjugates with demonstrated antibacterial activity [4]. The CuAAC click chemistry approach using ethoxymethyl-type triazole intermediates enables convergent assembly of structurally diverse antimicrobial candidates with modular control over lipophilicity and target engagement.

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16 linked technical documents
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